
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by a cyclohexane ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with an aldehyde group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2,6-Dioxo-4-phenylcyclohexane-1-carboxylic acid.
Reduction: 2,6-Dioxo-4-phenylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学的研究の応用
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
2,6-Dioxo-4-methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
2,6-Dioxo-4-ethylcyclohexane-1-carbaldehyde: Similar structure but with an ethyl group instead of a phenyl group.
2,6-Dioxo-4-isopropylcyclohexane-1-carbaldehyde: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
131248-67-4 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
2,6-dioxo-4-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c14-8-11-12(15)6-10(7-13(11)16)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChIキー |
ZGTZMJDFXLGUAX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


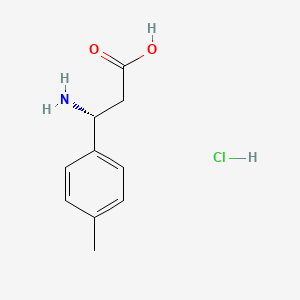
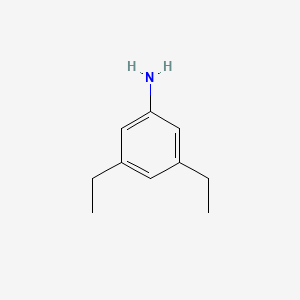
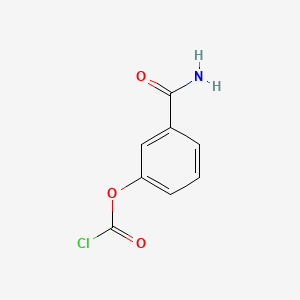



![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
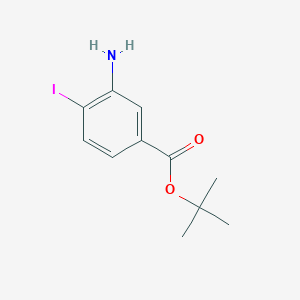
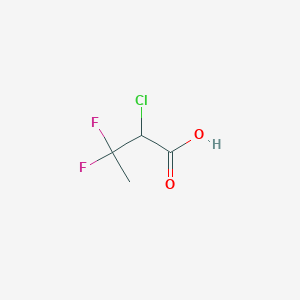
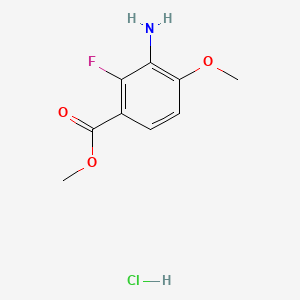
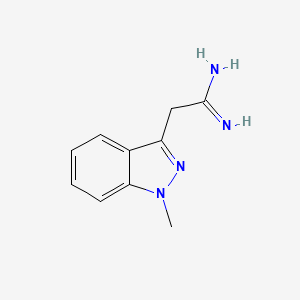
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
